4,4'-DIPENTYL [2,2'-BIQUINOLINE]-4,4'-DICARBOXYLATE
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Overview
Description
4,4'-DIPENTYL [2,2'-BIQUINOLINE]-4,4'-DICARBOXYLATE is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4'-DIPENTYL [2,2'-BIQUINOLINE]-4,4'-DICARBOXYLATE involves multiple steps. One common method includes the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation using sodium carbonate . Another approach involves the use of activated alkynes and aromatic amines through hydroamination and intramolecular Friedel–Crafts reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4,4'-DIPENTYL [2,2'-BIQUINOLINE]-4,4'-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction could produce quinoline-4-carboxylate esters.
Scientific Research Applications
4,4'-DIPENTYL [2,2'-BIQUINOLINE]-4,4'-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4,4'-DIPENTYL [2,2'-BIQUINOLINE]-4,4'-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication and repair .
Comparison with Similar Compounds
Similar Compounds
- Quinolin-8-yl 1-pentyl-(1H-indole)-3-carboxylate (QUPIC)
- Quinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate (QUCHIC)
- N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide (ADB-FUBINACA)
Uniqueness
4,4'-DIPENTYL [2,2'-BIQUINOLINE]-4,4'-DICARBOXYLATE stands out due to its unique pentyl and quinoline moieties, which confer distinct chemical and biological properties
Properties
CAS No. |
1260-91-9 |
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Molecular Formula |
C30H32N2O4 |
Molecular Weight |
484.6g/mol |
IUPAC Name |
pentyl 2-(4-pentoxycarbonylquinolin-2-yl)quinoline-4-carboxylate |
InChI |
InChI=1S/C30H32N2O4/c1-3-5-11-17-35-29(33)23-19-27(31-25-15-9-7-13-21(23)25)28-20-24(30(34)36-18-12-6-4-2)22-14-8-10-16-26(22)32-28/h7-10,13-16,19-20H,3-6,11-12,17-18H2,1-2H3 |
InChI Key |
ZVTKZSFDOBPADF-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=NC4=CC=CC=C4C(=C3)C(=O)OCCCCC |
Canonical SMILES |
CCCCCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=NC4=CC=CC=C4C(=C3)C(=O)OCCCCC |
Origin of Product |
United States |
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